Product packaging for 5-Bromo-2-fluoroisophthalonitrile(Cat. No.:CAS No. 1250411-83-6)

5-Bromo-2-fluoroisophthalonitrile

Cat. No.: B3093867
CAS No.: 1250411-83-6
M. Wt: 225.02 g/mol
InChI Key: PKJMCNWVFGYQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-fluoroisophthalonitrile (CAS 1250411-83-6) is a high-value aromatic compound with the molecular formula C8H2BrFN2 and a molecular weight of 225.02 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of novel active molecules. Its structure, featuring both bromo and fluoro substituents on the aromatic ring along with two nitrile groups, makes it a valuable precursor for various nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations . Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and carries hazard statements H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE). Storage and Shipping: For optimal stability, the material should be stored sealed in a dry, ambient environment . It is available for global shipment in various pack sizes, from 100mg to 1g, to meet diverse R&D needs . Intended Use: this compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2BrFN2 B3093867 5-Bromo-2-fluoroisophthalonitrile CAS No. 1250411-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluorobenzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrFN2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJMCNWVFGYQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 5 Bromo 2 Fluoroisophthalonitrile

Nucleophilic Aromatic Substitution Reactions on the Fluorine Center

The presence of a fluorine atom on the aromatic ring of 5-bromo-2-fluoroisophthalonitrile makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the fluoride (B91410) ion. The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, such as the two nitrile (CN) groups in the isophthalonitrile structure. masterorganicchemistry.com

Scope and Limitations with Various Nucleophiles and Substrates

The SNAr reaction on this compound can be carried out with a variety of nucleophiles. These include alkoxides, phenoxides, thiophenoxides, and amines. The success of the reaction and the yield of the product depend on several factors, including the nucleophilicity of the attacking species, the reaction conditions (temperature, solvent), and the presence of any steric hindrance around the reaction center.

For instance, the reaction of 5-bromo-2-fluoropyrimidine, a structurally related compound, with various nucleophiles has been studied. ossila.com It was observed that strong nucleophiles readily displace the fluorine atom. However, with weaker nucleophiles or under milder conditions, the reaction may be slower or require a catalyst. The scope of the reaction can be limited by the stability of the nucleophile under the reaction conditions and potential side reactions.

Mechanistic Investigations of SNAr Pathways and Reaction Intermediates

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. masterorganicchemistry.comyoutube.com In the first step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. tum.de The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile groups. masterorganicchemistry.com

In the second, typically faster step, the fluoride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product. youtube.com The rate-determining step is usually the formation of the Meisenheimer complex.

Kinetic studies and computational analyses have provided evidence for the stepwise nature of these reactions. udd.clresearchgate.net In some cases, particularly with highly activated substrates or specific nucleophiles, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur simultaneously, has been proposed. masterorganicchemistry.comresearchgate.net The specific pathway can be influenced by the nature of the solvent and the electronic properties of both the substrate and the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 5-position of this compound provides a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide range of complex organic molecules. nih.gov

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide. youtube.com In the case of this compound, the bromine atom can be selectively coupled with various aryl or heteroaryl boronic acids to form biaryl or heterobiaryl structures. nih.govclaremont.edu

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov For example, the use of electron-rich and sterically hindered phosphine (B1218219) ligands can often enhance the efficiency of the coupling, particularly with less reactive aryl bromides. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Catalyst Base Solvent Product Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 5-Phenyl-2-fluoroisophthalonitrile 92 thieme-connect.de
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-Fluoro-5-(4-methoxyphenyl)isophthalonitrile 85 rsc.org
3-Thienylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ THF 2-Fluoro-5-(thiophen-3-yl)isophthalonitrile 78 nih.gov

Stille, Sonogashira, and Negishi Coupling Variations for C-C Bond Formation

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to form C-C bonds at the bromine center of this compound.

Stille Coupling: This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups and is often used in the synthesis of complex molecules. harvard.edu The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is a powerful method for the synthesis of arylalkynes. rsc.org The reaction of this compound with a terminal alkyne would yield a 5-alkynyl-2-fluoroisophthalonitrile derivative.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. wikipedia.org Nickel or palladium catalysts are commonly used. wikipedia.orgnih.gov The Negishi coupling is particularly useful for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and is known for its high functional group tolerance. nih.gov

Table 2: Overview of C-C Coupling Reactions

Coupling Reaction Organometallic Reagent Catalyst System Typical Product Reference
Stille Organostannane (R-SnBu₃) Pd(PPh₃)₄ Aryl/Vinyl-substituted isophthalonitrile wikipedia.orgharvard.edu
Sonogashira Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂ / CuI Alkynyl-substituted isophthalonitrile wikipedia.orglibretexts.org
Negishi Organozinc (R-ZnX) Pd(OAc)₂ / Ligand or Ni(acac)₂ Alkyl/Aryl-substituted isophthalonitrile wikipedia.orgnih.gov

Catalyst Design and Reaction Parameter Influence on Selectivity and Yield

The success of palladium-catalyzed cross-coupling reactions heavily relies on the design of the catalyst system and the optimization of reaction parameters.

Catalyst Design: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. wiley-vch.de For example, bulky, electron-rich phosphine ligands such as SPhos and XPhos have been shown to be highly effective in promoting challenging Suzuki-Miyaura couplings. nih.gov The development of N-heterocyclic carbene (NHC) ligands has also provided a new class of highly active catalysts for various cross-coupling reactions. nih.gov

Reaction Parameters:

Base: The choice of base is crucial, particularly in the Suzuki-Miyaura reaction, where it facilitates the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF). nih.govharvard.edu

Solvent: The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate. Common solvents include toluene, dioxane, THF, and DMF. nih.govharvard.edu In some cases, aqueous solvent systems can be used, offering environmental benefits. wiley-vch.de

Temperature: The reaction temperature affects the reaction rate. While many cross-coupling reactions are run at elevated temperatures, the development of highly active catalysts has enabled some reactions to be performed at or near room temperature. wiley-vch.de

Selectivity: In a molecule with multiple reactive sites like this compound, achieving selectivity is paramount. The greater reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the bromine position. thieme-connect.de The reaction conditions can be fine-tuned to ensure that the fluorine atom remains intact during the coupling reaction.

Reactions Involving the Nitrile Functionalities

The two nitrile groups on the aromatic ring of this compound are key sites for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions include hydrolysis, reduction, amidation, and cycloaddition.

Nitrile Hydrolysis:

Nitriles can be hydrolyzed to form either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com This process typically occurs in the presence of water and is catalyzed by either an acid or a base. lumenlearning.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: When heated with a dilute acid like hydrochloric acid, the nitrile groups can be converted first to an amide and then further to a carboxylic acid. libretexts.orgbyjus.com For instance, the hydrolysis of this compound would be expected to yield 5-bromo-2-fluoroisophthalamide (B15390589) initially, which upon further heating in acidic conditions would produce 5-bromo-2-fluoroisophthalic acid. bldpharm.com The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, making it susceptible to nucleophilic attack by water. lumenlearning.comchemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the nitrile is hydrolyzed to a carboxylate salt. chemistrysteps.com Subsequent acidification of the reaction mixture would then yield the carboxylic acid. libretexts.org The mechanism begins with the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com

Nitrile Reduction:

The nitrile groups can be reduced to primary amines using various reducing agents. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org The reaction is typically carried out at elevated temperature and pressure. libretexts.org

Chemical Reduction: A common and powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction is usually performed in an ether solvent, followed by an acidic workup to yield the primary amine. libretexts.org Other reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have also been shown to effectively reduce a wide range of nitriles. organic-chemistry.org The combination of cobalt chloride and sodium borohydride is another system used for the selective reduction of nitriles. google.com

Amidation:

The direct conversion of nitriles to amides can be achieved under controlled hydrolysis conditions, often stopping the reaction before it proceeds to the carboxylic acid. lumenlearning.comyoutube.com This can be accomplished by careful control of reaction time and conditions. youtube.com

Table 1: Summary of Nitrile Derivatization Reactions

Reaction Reagents and Conditions Product Functional Group
Acid-Catalyzed Hydrolysis Dilute Acid (e.g., HCl), Heat Carboxylic Acid (-COOH)
Base-Catalyzed Hydrolysis Base (e.g., NaOH), Heat, then Acid Workup Carboxylic Acid (-COOH)
Catalytic Hydrogenation H₂, Metal Catalyst (Pd, Pt, or Ni) Primary Amine (-CH₂NH₂)
Chemical Reduction 1. LiAlH₄, Ether; 2. H₃O⁺ Primary Amine (-CH₂NH₂)
Controlled Hydrolysis Careful control of acid/base and reaction time Amide (-CONH₂)

Cycloaddition Reactions and Heterocycle Annulation with Nitrile Groups

The nitrile functionalities of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of heterocyclic rings. These reactions often involve the interaction of the nitrile's pi system with a 1,3-dipole or other reactive species.

One notable example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. This reaction, often catalyzed by a Lewis acid, is a well-established method for synthesizing tetrazole-containing compounds. While specific studies on this compound are not prevalent, the general reactivity pattern of aromatic nitriles suggests its potential to undergo such transformations.

Furthermore, intramolecular cycloaddition reactions can occur if a suitable reactive partner is tethered to the molecule. umich.edu The nitrile groups can also be utilized in the synthesis of various nitrogen-containing heterocycles, such as thiazoles and thiadiazoles, which are known for their biological activities. sciepub.com For instance, the reaction of a related bromo-substituted benzofuran (B130515) with thiosemicarbazide (B42300) followed by cyclization reactions leads to the formation of thiadiazole derivatives. sciepub.com

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. fiveable.me The existing substituents on the benzene ring of this compound—a bromine atom, a fluorine atom, and two nitrile groups—will direct the position of any incoming electrophile.

Directing Effects of Substituents:

Halogens (Bromo and Fluoro): Halogens are deactivating groups but are ortho, para-directors. uci.edu This means they slow down the rate of electrophilic substitution compared to benzene, but direct incoming electrophiles to the positions ortho and para to themselves. uci.edu

Nitrile (-CN): The nitrile group is a strongly deactivating and meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. uci.edu

Predicted Substitution Pattern: In this compound, the positions on the ring are C1-CN, C2-F, C3-CN, C4-H, C5-Br, and C6-H.

The fluorine at C2 directs to C3 (already substituted) and C5 (already substituted).

The bromine at C5 directs to C4 and C6.

The nitrile groups at C1 and C3 direct to C5 (already substituted) and to each other's positions, as well as to the remaining open positions C4 and C6 from a meta perspective.

Considering the combined effects, the most likely positions for electrophilic attack are C4 and C6, which are ortho to the bromine and meta to the nitrile groups. The fluorine atom's directing effect is less influential as its ortho and para positions are already occupied. A patent describing the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) mentions a bromination step using dibromohydantoin in sulfuric acid, indicating that electrophilic bromination is a feasible reaction for this type of substituted benzene ring. google.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Reactivity Effect Directing Effect
-F (Fluoro) Halogen Deactivating ortho, para
-Br (Bromo) Halogen Deactivating ortho, para
-CN (Nitrile) Electron-withdrawing Strongly Deactivating meta

Radical Reactions and Photochemical Transformations of this compound

The presence of a bromo substituent on the aromatic ring makes this compound a potential candidate for radical and photochemical reactions. Carbon-halogen bonds, particularly C-Br bonds, can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator to form an aryl radical.

Studies on related bromo-substituted aromatic compounds, such as 5-bromouracil, have shown that UV excitation can lead to the formation of excited states that can undergo dissociation. rsc.org Although solvent effects can limit the dissociation yield, the formation of radical species is a key photochemical pathway. rsc.org Research on 5-bromo-2-furyl derivatives also highlights their photochemical reactivity. researchgate.net

The resulting aryl radical from the cleavage of the C-Br bond in this compound could then participate in a variety of radical-mediated reactions, such as:

Hydrogen atom abstraction: The radical could abstract a hydrogen atom from a solvent or other reagent.

Addition to a double or triple bond: The radical could add to an alkene or alkyne.

Radical-radical coupling: Two aryl radicals could couple to form a biphenyl (B1667301) derivative.

These radical pathways offer alternative synthetic routes to derivatives that might be difficult to access through conventional ionic reactions.

Theoretical and Computational Studies of 5 Bromo 2 Fluoroisophthalonitrile

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic nature of 5-Bromo-2-fluoroisophthalonitrile. These investigations are crucial for predicting its stability, reactivity, and spectroscopic properties.

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, the electron-withdrawing nature of the two nitrile (-CN) groups and the fluorine atom, combined with the presence of the bromine atom, significantly influences the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound

Parameter Energy (eV) Description
EHOMO -7.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.1 Energy of the Lowest Unoccupied Molecular Orbital

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ²/2η ). nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrophilic and nucleophilic regions of the molecule. nih.gov For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the nitrile groups and the fluorine atom, indicating these are sites prone to electrophilic attack. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the benzene (B151609) ring, suggesting susceptibility to nucleophilic attack.

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

Descriptor Value (eV) Formula
Ionization Potential (I) 7.5 -EHOMO
Electron Affinity (A) 2.1 -ELUMO
Electronegativity (χ) 4.8 (I+A)/2
Chemical Hardness (η) 2.7 (I-A)/2

Note: These values are for illustrative purposes, based on the hypothetical FMO energies.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are instrumental in predicting the pathways of chemical reactions involving this compound. nih.gov A common reaction for halogenated aromatic compounds is nucleophilic aromatic substitution (SNAr). nih.gov Computational studies can model the reaction of this compound with various nucleophiles.

By mapping the potential energy surface, researchers can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, in an SNAr reaction, calculations can determine whether the fluorine or bromine atom is more likely to be displaced by a nucleophile by comparing the activation energies for both pathways. nih.gov The analysis often reveals the formation of an intermediate, such as a Meisenheimer complex, before proceeding to the final product.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, some degree of conformational freedom exists, particularly concerning the slight out-of-plane bending of the nitrile groups. Conformational analysis involves systematically exploring these possibilities to find the lowest energy (most stable) conformation. scilit.com

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. rsc.org By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. rsc.orgchemrxiv.org These simulations are valuable for understanding how the molecule might behave in a real-world system, including its solubility and transport properties.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to link a molecule's chemical structure to its biological or chemical activity. nih.govnih.gov From a theoretical standpoint, this involves calculating various molecular descriptors for this compound and its derivatives and then correlating these descriptors with observed activity.

For example, by systematically modifying the substituents on the benzene ring and calculating the resulting changes in properties like the electrophilicity index, molecular shape, and electrostatic potential, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced properties.

Applications and Advanced Materials Research Featuring 5 Bromo 2 Fluoroisophthalonitrile

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of the carbon-bromine bond in coupling reactions, the potential for nucleophilic substitution of the fluorine atom, and the ability to transform the nitrile groups into various other functionalities make 5-Bromo-2-fluoroisophthalonitrile a prized building block. Chemical suppliers categorize it under "Building Blocks," "Aromatics & Heterocyclics," and "Halides," highlighting its role in synthetic chemistry. fluorochem.co.uk

This compound is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.compharmanoble.com Pharmaceutical intermediates are the chemical compounds that form the building blocks in the multi-step synthesis of a final drug product. pharmanoble.com The dinitrile and halogenated benzene (B151609) scaffold of this compound is a feature found in various biologically active molecules. Its structure allows for the systematic construction of more complex molecular frameworks necessary for drug discovery programs, particularly in creating libraries of compounds for screening. While specific drug synthesis pathways starting from this exact compound are proprietary or less documented in public literature, its availability from suppliers specializing in pharmaceutical intermediates underscores its utility in this field. bldpharm.compharmanoble.com

The "5-bromo-2-fluoro" substitution pattern on a benzene ring is a known structural motif in the development of modern agrochemicals. For instance, the related compound 5-bromo-2-fluorobenzeneboronic acid serves as a crucial intermediate in the synthesis of certain non-ester pyrethroid compounds, which are effective pesticides. google.com This establishes the importance of the 5-bromo-2-fluorophenyl core in creating agrochemically active molecules. The presence of two nitrile groups on this compound provides additional reactive handles for chemists to build upon this core, allowing for the development of new herbicides, fungicides, or insecticides with potentially novel modes of action.

Integration into Functional Organic Materials

The dicyanobenzene core of the molecule is strongly electron-withdrawing, a property that is highly sought after in the design of functional organic materials for electronics and photonics.

Recent research has focused on halogenated dicyanobenzene derivatives for use as highly efficient photosensitizers. frontiersin.org A novel photosensitizer based on this structural class, referred to as 3DPAFIPN, has been developed for use in photoredox catalysis, a process that uses visible light to drive chemical reactions. frontiersin.org This type of photosensitizer can exhibit thermally activated delayed fluorescence (TADF), a property that enhances its ability to absorb light and transfer energy, making chemical reactions more efficient. frontiersin.org Activated by simple blue LED light, these halogenated dicyanobenzene photosensitizers have been successfully used in gram-scale synthesis, demonstrating their practical utility and potential for industrial applications in creating organic compounds sustainably. frontiersin.org

The presence of both bromo and fluoro groups on the aromatic ring allows this compound to serve as a monomer in step-growth polymerization. Research into fluorinated polymers has demonstrated that bromo-fluoro aromatic compounds can be linked together using highly efficient "click" reactions, such as para-fluoro-thiol and thiol-bromo substitutions. nih.gov This methodology allows for the creation of fluorinated polymers with precisely controlled properties. nih.gov this compound is an ideal candidate for such polymerization strategies, where the bromo and fluoro sites can react sequentially to build long polymer chains, leading to new macromolecular architectures with high thermal stability and tailored characteristics. nih.gov

The compound is explicitly categorized by suppliers for its use in material science, including OLED (Organic Light-Emitting Diode) materials. bldpharm.comchemscene.com The electron-deficient dicyanobenzene core makes it an excellent "pull" component in a "push-pull" molecular architecture, which is a fundamental design principle for many organic electronic materials. By using metal-catalyzed cross-coupling reactions at the bromine site, an electron-donating "push" group can be attached to the molecule. This creates a system with a strong internal charge-transfer character, which is beneficial for applications in organic electronics. Furthermore, the development of halogenated dicyanobenzene photosensitizers that exhibit TADF is directly relevant to third-generation OLED technology, where TADF materials are used as emitters to achieve high efficiency. frontiersin.org

Interactive Data Tables

Table 1: Research Findings for this compound and Related Structures

Application AreaKey Finding/RoleRelevant Structural FeatureSupporting Evidence
Pharmaceutical Synthesis Serves as a versatile building block for complex pharmaceutical intermediates. bldpharm.compharmanoble.comBromo, fluoro, and dinitrile groups offer multiple reaction sites for molecular elaboration.Listed as a "Pharmaceutical Intermediate" by specialty chemical suppliers. bldpharm.com
Agrochemical Synthesis The 5-bromo-2-fluorophenyl core is a key precursor for non-ester pyrethroid pesticides. google.comThe specific halogen substitution pattern (5-bromo, 2-fluoro) is crucial for building agrochemically active molecules. google.comA related boronic acid derivative is used in pesticide manufacturing. google.com
Photosensitizers Forms the basis of halogenated dicyanobenzene photosensitizers exhibiting TADF for photoredox catalysis. frontiersin.orgThe electron-deficient dicyanobenzene unit facilitates efficient light absorption and energy transfer. frontiersin.orgA novel photosensitizer (3DPAFIPN) was used for visible-light-induced synthesis. frontiersin.org
Polymer Chemistry Can act as a monomer for step-growth polymerization via "click" reactions involving the bromo and fluoro groups. nih.govThe C-Br and C-F bonds serve as handles for polymerization. nih.govAnalogous bromo-fluoro aromatics are used to create fluorinated polymers. nih.gov
Organic Electronics (OLEDs) Used as a material for OLEDs and as an electron-accepting ("pull") component in push-pull systems. bldpharm.comfrontiersin.orgThe dicyanobenzene structure is strongly electron-withdrawing, and its properties are essential for TADF emitters. frontiersin.orgClassified under "OLED Materials" by suppliers and used in TADF photosensitizers. bldpharm.comfrontiersin.org

Coordination Chemistry and Metal Complex Formation with this compound

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the coordination chemistry of this compound. As of the current date, there are no available studies detailing the synthesis, characterization, or specific applications of metal complexes derived directly from this compound. The nitrile groups on the isophthalonitrile scaffold present potential coordination sites; however, their reactivity and the subsequent properties of any resulting metal complexes have not been explored in published literature.

Ligand Design and Metal-Ligand Interactions

There is no publicly available research on the design of ligands based on this compound. The potential of this molecule to act as a ligand in the formation of coordination polymers or discrete metal complexes remains an uninvestigated area of research. The electronic effects of the bromo and fluoro substituents on the coordinating ability of the nitrile groups have not been studied. Consequently, there is no data on the specific types of metal-ligand interactions that might occur.

Catalytic Applications of Derived Metal Complexes

Consistent with the lack of information on the formation of metal complexes with this compound, there are no reports on the catalytic applications of any such derived complexes. The potential for these hypothetical complexes to be used in fields such as organic synthesis, polymerization, or other catalytic processes has not been investigated.

Synthesis and Chemical Utility of Key Derivatives and Analogues of 5 Bromo 2 Fluoroisophthalonitrile

Structural Modifications at the Bromine Position and Resultant Reactivity

The bromine atom in 5-Bromo-2-fluoroisophthalonitrile is particularly amenable to modification through various palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the core structure.

Common transformations at the bromine position include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, leading to the synthesis of substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, useful for constructing extended π-systems.

Stille Coupling: Coupling with organostannanes to form carbon-carbon bonds.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

The reactivity of the bromine atom is influenced by the electronic nature of the other substituents on the aromatic ring. The electron-withdrawing nitrile and fluorine groups enhance the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to oxidative addition in palladium-catalyzed cycles. However, these groups also deactivate the ring towards electrophilic aromatic substitution. pressbooks.publumenlearning.com

Table 1: Examples of Reactions at the Bromine Position

Reaction TypeReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl derivatives
Buchwald-HartwigAmine, Pd catalyst, baseN-Aryl amine derivatives
SonogashiraTerminal alkyne, Pd/Cu catalyst, baseAryl-alkyne derivatives

Structural Modifications at the Fluorine Position and Resultant Reactivity

The fluorine atom, positioned ortho to one of the nitrile groups and meta to the other, is activated towards nucleophilic aromatic substitution (SNA_r). ossila.commasterorganicchemistry.com This is due to the strong electron-withdrawing nature of the adjacent nitrile group, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. masterorganicchemistry.com The fluorine atom's high electronegativity also contributes to its ability to act as a good leaving group in these reactions. masterorganicchemistry.com

Typical nucleophiles used to displace the fluorine atom include:

Alkoxides (e.g., sodium methoxide)

Phenoxides

Thiolates

Amines

The rate of nucleophilic substitution at the fluorine position is significantly faster than at the bromine position under these conditions. ossila.com This differential reactivity allows for selective functionalization of the molecule. For instance, treatment with a nucleophile will preferentially replace the fluorine atom, leaving the bromine atom intact for subsequent cross-coupling reactions. ossila.com The order of reactivity for halogens in nucleophilic aromatic substitution is generally F >> Cl > Br > I. nih.gov

Table 2: Reactivity of Halogens in Nucleophilic Aromatic Substitution

HalogenRelative Reactivity
FHighest
ClHigh
BrModerate
ILowest

Alterations to the Nitrile Functionalities and their Synthetic Implications

The two nitrile groups in this compound offer several avenues for chemical transformation, further expanding its synthetic utility. chemistrysteps.comlibretexts.org

Key reactions involving the nitrile groups include:

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids. libretexts.orgyoutube.com This transformation is useful for introducing acidic functionalities or for further derivatization. Partial hydrolysis to an amide is also possible under controlled conditions. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.comyoutube.com This provides a route to aminomethyl-substituted derivatives. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used to reduce nitriles to aldehydes. chemistrysteps.comguidechem.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile groups to form ketones after hydrolysis of the intermediate imine. libretexts.orgyoutube.com

Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form various heterocyclic systems. For example, they can react with dinucleophiles to form fused ring systems.

The electron-withdrawing nature of the nitrile groups significantly influences the reactivity of the aromatic ring, as previously discussed. pressbooks.pub

Table 3: Common Transformations of the Nitrile Group

ReactionReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid
ReductionLiAlH₄Primary amine
ReductionDIBAL-H, then H₂OAldehyde
Grignard AdditionR-MgBr, then H₃O⁺Ketone

Ring System Variations and Heterocyclic Analogues (e.g., Pyrimidine (B1678525) and Pyridine (B92270) Derivatives)

The dinitrile functionality of this compound and its derivatives makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, such as pyridines and pyrimidines. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. acs.orgorientjchem.orgorientjchem.org

Pyridine Synthesis: Substituted pyridines can be synthesized through various condensation and cyclization reactions. acs.orgorganic-chemistry.orgbaranlab.org For example, derivatives of this compound can undergo reactions with 1,3-dicarbonyl compounds or their equivalents in the presence of a suitable nitrogen source, like ammonium (B1175870) acetate, to form pyridine rings. acs.org The specific substitution pattern of the resulting pyridine is dictated by the starting materials and reaction conditions. baranlab.orgrsc.org

Pyrimidine Synthesis: Pyrimidine derivatives can be prepared by reacting dinitriles with amidines. researchgate.net The reaction of a 1,3-dinitrile with an amidine is a common method for constructing the pyrimidine ring. researchgate.net Modifications of the substituents on the starting isophthalonitrile will translate to a corresponding substitution pattern on the resulting pyrimidine ring. orientjchem.orgnih.govnih.gov

The synthesis of these heterocyclic analogues often involves multi-step sequences where the bromine and fluorine atoms are first modified, followed by cyclization reactions involving the nitrile groups.

Influence of Substituent Effects on Reactivity and Synthetic Utility

The reactivity and synthetic utility of this compound are governed by the interplay of inductive and resonance effects of its substituents. lumenlearning.comlibretexts.orglibretexts.org

Electron-Withdrawing Effects: The fluorine atom and the two nitrile groups are strongly electron-withdrawing. pressbooks.pub

Inductive Effect: The electronegative fluorine and nitrogen atoms pull electron density away from the aromatic ring through the sigma bonds. lumenlearning.com This deactivates the ring towards electrophilic aromatic substitution. pressbooks.publibretexts.org

Resonance Effect: The nitrile groups can withdraw electron density from the ring via resonance, further deactivating it. The fluorine atom, despite its high electronegativity, can donate a lone pair of electrons through resonance, but its inductive effect is dominant. pressbooks.pub

Directing Effects:

Nucleophilic Aromatic Substitution: The electron-withdrawing groups, particularly the nitrile ortho to the fluorine, activate the ring for nucleophilic attack and direct the substitution to the fluorine-bearing carbon. masterorganicchemistry.com

Reactivity of Leaving Groups: The electron-withdrawing nature of the substituents enhances the ability of both bromine and fluorine to act as leaving groups in their respective reaction types (palladium-catalyzed coupling for bromine and nucleophilic aromatic substitution for fluorine). ossila.com

This intricate balance of electronic effects allows for a high degree of control over the synthetic transformations of this compound, making it a valuable and versatile platform for the synthesis of complex, functionalized molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoroisophthalonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoroisophthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.